molecular formula C12H20ClFN2O B12429133 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

Cat. No.: B12429133
M. Wt: 262.75 g/mol
InChI Key: KPCHDPXFZDOWEE-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C12H19FN2O·HCl. It is known for its unique structure, which includes a fluoropyridine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride typically involves multiple steps One common method includes the reaction of 5-fluoropyridine with an appropriate alkylating agent to introduce the ethyl groupThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include crystallization and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

Scientific Research Applications

2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol
  • **2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride (CAS No. 1955530-61-6)

Uniqueness

The presence of the fluoropyridine moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. Its ability to undergo specific reactions and interact with molecular targets highlights its potential in various scientific and industrial applications .

Properties

IUPAC Name

2-[1-(5-fluoropyridin-3-yl)ethylamino]-3-methylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2O.ClH/c1-8(2)12(7-16)15-9(3)10-4-11(13)6-14-5-10;/h4-6,8-9,12,15-16H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCHDPXFZDOWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC(=CN=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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